![molecular formula C21H21N5O3 B2526370 2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(3-methoxyphenyl)acetamide CAS No. 1260912-23-9](/img/structure/B2526370.png)
2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(3-methoxyphenyl)acetamide
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Overview
Description
2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(3-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C21H21N5O3 and its molecular weight is 391.431. The purity is usually 95%.
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Scientific Research Applications
c-Met Kinase Inhibition
This compound has shown promising potential as a c-Met kinase inhibitor. Specifically, compound 22i demonstrated excellent anti-tumor activity against cancer cell lines (A549, MCF-7, and HeLa) with IC50 values of 0.83 μM, 0.15 μM, and 2.85 μM, respectively. Additionally, it exhibited superior c-Met kinase inhibition ability at the nanomolar level (IC50 = 48 nM) .
Anticancer Activity
The same compound, 22i, has demonstrated significant anti-tumor effects against various cancer cell lines. Its potency suggests potential therapeutic applications in cancer treatment .
DNA Intercalation
In a related context, [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been investigated for their DNA intercalation activities as anticancer agents. While not specific to our compound, this highlights the broader relevance of similar structures in cancer research .
Targeting PCAF
Although not directly related to our compound, targeting PCAF (p300/CBP-associated factor) with small inhibitor molecules has emerged as a therapeutic strategy for cancer treatment. The identification of potent inhibitors, such as L-45, underscores the importance of exploring novel compounds like ours .
Mechanism of Action
Target of Action
The primary target of 2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(3-methoxyphenyl)acetamide is DNA . The compound is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline, which has been shown to intercalate DNA . DNA intercalation is a common mechanism of action for many anticancer agents .
Mode of Action
2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(3-methoxyphenyl)acetamide interacts with its target, DNA, by intercalation . Intercalation involves the insertion of molecules between the planar bases of DNA, causing DNA to unwind and elongate. This disrupts the normal functioning of DNA, inhibiting DNA replication and transcription, which can lead to cell death .
Biochemical Pathways
It is known that dna intercalation can disrupt many cellular processes, including dna replication and transcription . This can lead to cell cycle arrest and apoptosis, or programmed cell death .
Pharmacokinetics
In silico admet profiles of similar [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been evaluated . These studies can provide insights into the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the compound.
Result of Action
The result of the action of 2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(3-methoxyphenyl)acetamide is the inhibition of cell growth and proliferation . By intercalating DNA, the compound disrupts normal cellular processes, leading to cell cycle arrest and apoptosis . This makes it a potential candidate for anticancer therapy .
properties
IUPAC Name |
N-(3-methoxyphenyl)-2-(4-oxo-1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3/c1-13(2)19-23-24-20-21(28)25(16-9-4-5-10-17(16)26(19)20)12-18(27)22-14-7-6-8-15(11-14)29-3/h4-11,13H,12H2,1-3H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPNXCRIXSPXVTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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